1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid
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Overview
Description
1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid is a chemical compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol . This compound features a brominated pyridine ring attached to a cyclopentanecarboxylic acid moiety, making it a unique structure in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-bromopyridine with cyclopentanecarboxylic acid under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
5-Bromopyridine-3-carboxylic acid: Similar structure but lacks the cyclopentane ring.
1-(5-Bromopyridin-2-yl)piperidin-3-ol: Contains a piperidine ring instead of a cyclopentane ring.
5-Bromonicotinic acid methyl ester: Similar pyridine ring but with a methyl ester group instead of a cyclopentanecarboxylic acid.
Uniqueness: 1-(5-Bromopyridin-3-yl)cyclopentanecarboxylic acid is unique due to the presence of both a brominated pyridine ring and a cyclopentanecarboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H12BrNO2 |
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Molecular Weight |
270.12 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H12BrNO2/c12-9-5-8(6-13-7-9)11(10(14)15)3-1-2-4-11/h5-7H,1-4H2,(H,14,15) |
InChI Key |
OLXSGWXXRGXREW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CN=C2)Br)C(=O)O |
Origin of Product |
United States |
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